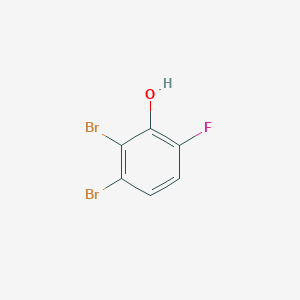
2,3-Dibromo-6-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-6-fluorophenol is an organic compound with the molecular formula C6H3Br2FO. It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dibromo-6-fluorophenol can be synthesized through several methods. One common approach involves the bromination of 6-fluorophenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where controlled reaction conditions ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-6-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to cyclohexanols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of substituted phenols or anilines.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanols.
Applications De Recherche Scientifique
2,3-Dibromo-6-fluorophenol has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties
Mécanisme D'action
The mechanism by which 2,3-Dibromo-6-fluorophenol exerts its effects depends on the specific application. In organic synthesis, it acts as a halogenated building block, facilitating various coupling and substitution reactions. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-fluorophenol: Another halogenated phenol with similar reactivity but different substitution pattern.
3,6-Dibromo-2-fluorophenol: Similar structure but different positional isomer.
Uniqueness
The presence of both bromine and fluorine atoms on the benzene ring provides distinct electronic and steric effects, making it a valuable compound in various chemical transformations .
Propriétés
Formule moléculaire |
C6H3Br2FO |
|---|---|
Poids moléculaire |
269.89 g/mol |
Nom IUPAC |
2,3-dibromo-6-fluorophenol |
InChI |
InChI=1S/C6H3Br2FO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H |
Clé InChI |
WJCWBKUBJZUBSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


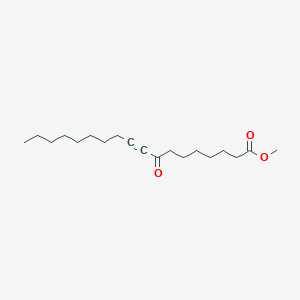
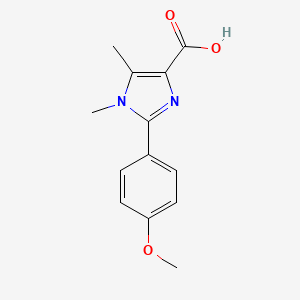
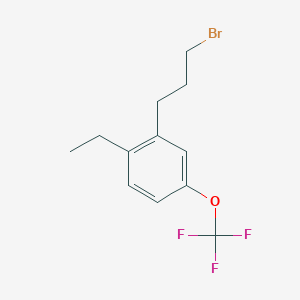
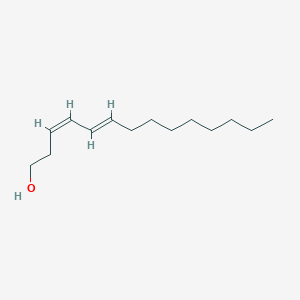
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
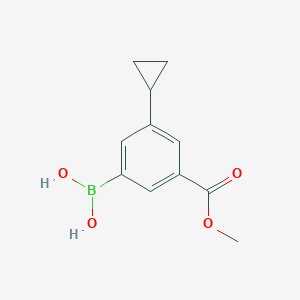
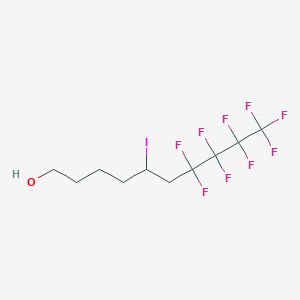



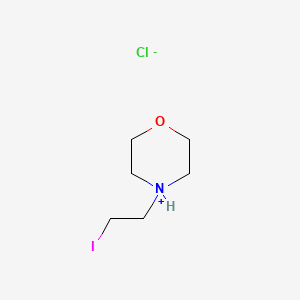


![1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea](/img/structure/B14074326.png)
